Vonoprazan fumarate was developed by Takeda Pharmaceutical Company and has been approved for use in several countries. It falls under the classification of potassium-competitive acid blockers, which act by inhibiting the potassium binding site of the gastric proton pump, leading to a more effective reduction of gastric acid secretion compared to conventional therapies.
The synthesis of vonoprazan fumarate involves multiple steps, typically starting from 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde. A notable synthetic route includes:
Recent developments have focused on optimizing these processes to enhance yield and purity, achieving greater than 99.5% purity with minimal impurities, suitable for large-scale production .
Vonoprazan fumarate has a complex molecular structure characterized by its unique pyrrole ring system and fluorophenyl moiety. The chemical formula is , and it features a fumarate salt form that enhances its solubility and stability.
The structure has been confirmed through various analytical techniques including:
The synthesis of vonoprazan fumarate involves several key reactions:
These reactions are optimized to minimize by-products and maximize yield .
Vonoprazan exerts its pharmacological effects by competitively inhibiting the gastric proton pump, specifically targeting the potassium binding site. This mechanism leads to a significant reduction in gastric acid secretion. Studies have shown that vonoprazan achieves a more rapid onset of action compared to traditional proton pump inhibitors, making it effective for acute management of acid-related conditions .
Vonoprazan fumarate is primarily utilized in clinical settings for:
Its unique mechanism allows for effective symptom control with potentially fewer side effects compared to traditional therapies, making it a valuable addition to gastrointestinal pharmacotherapy .
Vonoprazan (as the fumarate salt) inhibits gastric acid secretion by targeting H⁺/K⁺-ATPase (the gastric proton pump) in parietal cells. Unlike proton pump inhibitors (PPIs), which require acid activation and form irreversible covalent bonds, vonoprazan acts as a competitive antagonist at the K⁺-binding site of the enzyme’s α-subunit. This binding occurs within the luminal vestibule formed by transmembrane helices 4, 5, and 6 of the pump [2] [9]. The drug’s sulfonyl group interacts with tyrosine residues (Tyr799) via hydrogen bonding, while its fluorophenyl moiety engages in hydrophobic interactions with adjacent amino acids. Crucially, aspartate 137 (Asp137) and asparagine 138 (Asn138) in the TM1-TM2 loop create an electrostatic barrier that hinders drug dissociation, contributing to prolonged inhibition [2] [9].
Vonoprazan competes directly with potassium ions (K⁺) for access to the ion-binding pocket of H⁺/K⁺-ATPase. Its pyrrolopyridine structure possesses a high binding affinity (Ki = 3.0 nM at pH 6.5), approximately 350-fold greater than lansoprazole [1] [4] [9]. Molecular modeling confirms vonoprazan occupies a deeper position in the luminal vestibule compared to earlier potassium-competitive acid blockers (e.g., SCH28080), sterically occluding K⁺ access. This positioning is stabilized by:
The slow dissociation half-life (T₁/₂ = 12.5 hours under KCl exposure) underpins its sustained activity, unlike SCH28080 (T₁/₂ < 2 minutes) [9].
Vonoprazan’s mechanism is reversible and K⁺-competitive, contrasting sharply with PPIs’ irreversible, covalent inhibition. Key kinetic distinctions include:
Table 1: Kinetic Comparison of Vonoprazan vs. Conventional PPIs
Parameter | Vonoprazan | PPIs (e.g., Lansoprazole) |
---|---|---|
Binding Mechanism | Reversible ionic bonding | Irreversible disulfide covalent bonding |
Activation Requirement | None (acid-stable) | Acid-dependent conversion to sulfenamide |
Inhibition Onset | Rapid (within 4 hours) | Delayed (requires pump activation) |
Dissociation Half-life | 12.5 hours | Minutes (after reactivation) |
pH Dependency | Effective across pH range | Optimal at pH < 4 |
CYP2C19 Polymorphism Impact | Minimal | Significant |
PPIs require protonation in acidic compartments to transform into active sulfenamides, which then form disulfide bonds with cysteine residues (e.g., Cys813/Cys822) in H⁺/K⁺-ATPase. This covalent modification inactivates only actively secreting pumps. Vonoprazan, however, inhibits both active and inactive pumps rapidly and reversibly without acid activation [1] [9].
Vonoprazan’s chemical stability in acidic environments distinguishes it fundamentally from acid-labile PPIs. Its pyrrolopyridine core remains intact at low pH, eliminating the need for enteric coating [1] [9]. Unlike PPIs, which degrade rapidly at pH < 4, vonoprazan maintains structural integrity, enabling direct luminal access to parietal cell canaliculi. This property allows:
Activation independence permits immediate binding to H⁺/K⁺-ATPase regardless of secretory state. Autoradiographic studies in rabbit gastric glands show vonoprazan accumulation in both resting and stimulated parietal cells, whereas PPIs bind only during active acid secretion [2] [5] [9].
Vonoprazan’s pKa of 9.06 (vs. PPIs’ pKa 4–5) is central to its pharmacodynamic superiority. As a strong base, it exists predominantly in a protonated, positively charged state at physiological pH. This facilitates:
Table 2: Pharmacodynamic Properties Driven by High pKa
Property | Consequence | Clinical Impact |
---|---|---|
Protonation in Acidic pH | Ion trapping in secretory canaliculi | Enhanced drug concentration at target site |
Membrane Impermeability | Prolonged parietal cell retention | Sustained acid suppression (>24 hours) |
Neutral pH Accumulation | Binding to inactive pumps in tubulovesicles | Rapid inhibition upon stimulation |
This accumulation mechanism enables vonoprazan to achieve >90% inhibition of acid secretion within 4 hours and maintain intragastric pH >4 for 24 hours in >80% of subjects by day 7 of dosing—exceeding PPI efficacy [4] [5] [6]. The persistent canalicular concentration also renders vonoprazan less susceptible to new pump synthesis (t₁/₂ ≈ 54 hours), overcoming a key limitation of PPIs [1] [9].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4